molecular formula C16H19ClN4O2 B2450523 3-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione CAS No. 847398-42-9

3-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione

Cat. No.: B2450523
CAS No.: 847398-42-9
M. Wt: 334.8
InChI Key: NJGOPCHESJANSA-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The molecule also contains a chlorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a chlorine atom attached.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine and piperazine rings, as well as the chlorophenyl and ethyl groups, would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the chlorine atom in the chlorophenyl group might be susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Synthesis and Spectroscopic Studies

  • A compound closely related to 3-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione was synthesized and characterized using various spectroscopic methods. This research provided insights into the electronic properties and reactive sites of the molecule, which is crucial for understanding its interactions and potential applications in biological systems (Murugesan et al., 2021).

Synthesis of Derivatives for Biological Applications

  • Synthesis of various derivatives of pyrimidine-dione, including those with piperazinyl groups, has been explored. These derivatives have been examined for potential biological activities, indicating a broad interest in this class of compounds for therapeutic applications (Obniska & Zagórska, 2003).

Chemical Reactions and Derivatives Formation

  • Studies have been conducted on the chemical reactivity of pyrimidine-dione derivatives. These studies include reactions like Mannich reactions, leading to a variety of substituted pyrimidine derivatives, which are essential for the development of new compounds with potential biological activity (Meshcheryakova et al., 2014).

Antiviral Evaluation

  • Derivatives of pyrimidine-dione have been synthesized and evaluated for antiviral activities against viruses like Hepatitis A and Herpes simplex, demonstrating the potential of these compounds in antiviral research (El-Etrawy & Abdel-Rahman, 2010).

Crystal Structure Analysis

  • The crystal structure of compounds closely related to this compound has been determined. Understanding the crystal structure is fundamental for the development of pharmaceuticals and for predicting the behavior of these compounds under various conditions (Yang, 2009).

Green Chemistry Approaches

  • Research has focused on developing environmentally friendly synthetic methods for pyrimidine-dione derivatives, aligning with the principles of green chemistry for sustainable development (Salari et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

3-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-2-19-7-9-20(10-8-19)14-11-15(22)21(16(23)18-14)13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGOPCHESJANSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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